tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate

Cysteine Protease Inhibitor Cathepsin S Selectivity Profiling

This chiral thiocarbamate building block delivers a 24-fold selectivity window for cathepsin S (IC50 260 nM) over cathepsin L (IC50 6,310 nM), eliminating off-target confounding in autoimmune drug discovery. The thioamide bond resists proteolytic degradation, ensuring long-term stability in cellular assays. Essential (S)-enantiomeric purity enables stereospecific active-site engagement. Seamlessly integrates into SPPS workflows for focused library synthesis. Do not compromise with non-selective alternatives.

Molecular Formula C14H20N2O2S
Molecular Weight 280.39
CAS No. 99281-95-5
Cat. No. B2417783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate
CAS99281-95-5
Molecular FormulaC14H20N2O2S
Molecular Weight280.39
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N
InChIInChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-11(12(15)19)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,19)(H,16,17)/t11-/m0/s1
InChIKeyNMNBNAKCWAWQSR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate (CAS 99281-95-5) – Verified Chiral Building Block for Cysteine Protease Inhibitor Synthesis


tert-Butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate (synonyms: BOC-L-Phenylalanine Thioamide, N-tert-Butoxycarbonyl-L-phenylalanine thioamide) is a chiral thiocarbamate derivative derived from L-phenylalanine . It belongs to the thiocarbamate class, which acts as a sulfur isostere of the amide bond, offering distinct hydrogen bonding capabilities and conformational properties that are valuable in peptidomimetic and medicinal chemistry . The compound is primarily utilized as a synthetic intermediate and building block in the preparation of inhibitors targeting cysteine proteases, particularly cathepsins S and L [1]. The (S)-enantiomeric configuration is essential for biological activity, as the chirality directly influences binding interactions with protease active sites [2].

Beyond Amide Isosteres: Quantified Selectivity and Potency Risks of Substituting tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate


Substituting tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate with a close analog, such as the corresponding aldehyde (N-Boc-L-phenylalaninal, CAS 72155-45-4) or the parent amide (BOC-L-phenylalanine), carries high risk for cathepsin inhibitor development projects. As demonstrated in comparative inhibition studies, the thiocarbamoyl group is not a simple bioisostere; it profoundly alters target selectivity and potency profiles across the cathepsin family . While the aldehyde analog is a potent cathepsin K inhibitor (IC50 = 110 nM), the thiocarbamoyl compound exhibits a significantly different selectivity fingerprint, showing moderate inhibition of cathepsin S (IC50 = 260 nM) and markedly weaker inhibition of cathepsin L (IC50 = 6,310 nM) [1]. Generic substitution based solely on core structure similarity would therefore lead to incorrect predictions of target engagement and could undermine the validity of structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide for tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate: Head-to-Head Cathepsin Inhibition Data


Cathepsin S Inhibition: 24-Fold Selectivity Over Cathepsin L for tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate

In direct enzymatic assays against human cysteine cathepsins, tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate demonstrates a pronounced selectivity for cathepsin S over cathepsin L [1][2]. The compound inhibits cathepsin S with an IC50 of 260 nM, while its activity against cathepsin L is substantially weaker, with an IC50 of 6,310 nM [1][2]. This corresponds to a 24.3-fold higher potency for cathepsin S relative to cathepsin L. This selectivity profile is a key differentiator from analogs like N-Boc-L-phenylalaninal (CAS 72155-45-4), which is reported as a potent cathepsin K inhibitor (IC50 = 110 nM) but does not exhibit the same cathepsin S/L discrimination .

Cysteine Protease Inhibitor Cathepsin S Selectivity Profiling

Physicochemical Stability: Differentiating Thioamide Solid-State Properties from Aldehyde Analogs

tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate exhibits solid-state stability as a crystalline material with a defined melting point of 104-105 °C (recrystallized from ethyl acetate/hexane) [1]. This contrasts sharply with the corresponding aldehyde analog, N-Boc-L-phenylalaninal, which has a reported melting point of 86-88 °C and is known to be less stable to oxidation and handling . The higher melting point and crystalline nature of the thioamide indicate more robust intermolecular packing and improved long-term storage stability, which are critical considerations for procurement and use in multi-step synthetic campaigns.

Solid-Phase Synthesis Peptidomimetic Stability Thioamide Isostere

Chiral Integrity: Quantified Optical Purity Verification for (S)-Enantiomer

As a chiral building block, the (S)-configuration of tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate is critical for biological activity. Commercial suppliers provide batch-specific analytical data, including HPLC and NMR, to confirm the compound's purity and enantiomeric excess . The (S)-stereochemistry is derived from L-phenylalanine, and the optical rotation is a key specification for quality control . In contrast, the corresponding D-enantiomer (CAS 99281-96-6) exhibits different biological activity and cannot be used interchangeably without compromising experimental outcomes . This level of analytical transparency allows researchers to make informed procurement decisions and ensures batch-to-batch reproducibility.

Chiral Synthesis Enantiomeric Purity Analytical QC

Thioamide vs. Amide: Differentiating Chemical Reactivity in Peptidomimetic Design

The thioamide bond (C=S) in tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate provides a distinct chemical handle compared to the corresponding amide (C=O) in BOC-L-phenylalanine. Thioamides are known to exhibit altered hydrogen bonding properties (weaker H-bond acceptor, stronger H-bond donor) and increased resistance to proteolytic cleavage [1]. This single-atom substitution can modulate the pharmacokinetic and pharmacodynamic properties of peptide-derived inhibitors. For example, studies on glycine-phenylalanine dipeptide mimics have shown that thioamide substitution can recover lost inhibitory potency and improve stability, with IC50 values shifting from 128 µM for the amide analog to 29 µM for the thioamide analog [2]. This demonstrates the functional advantage of the thioamide group in enhancing biological activity.

Peptide Bond Isostere Thioamide Chemistry Protease Resistance

Comparative Cathepsin Inhibition Fingerprint: Differentiating Selectivity from BOC-Phenylalanine Aldehyde

A direct comparison of the inhibition profiles of tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate and its close structural analog, N-Boc-L-phenylalaninal (CAS 72155-45-4), reveals distinct selectivity fingerprints across the cathepsin family [1]. The thioamide compound inhibits cathepsin S with an IC50 of 260 nM, while showing weak activity against cathepsin L (IC50 = 6,310 nM) [2]. In contrast, N-Boc-L-phenylalaninal is a potent inhibitor of cathepsin K (IC50 = 110 nM), with reported weaker activity against other cathepsins . This differential selectivity is attributed to the unique steric and electronic properties of the thiocarbamoyl group compared to the aldehyde moiety. The thioamide group provides a more restricted conformation and altered hydrogen bonding, leading to a preference for the S2 pocket of cathepsin S over that of cathepsin K or L [3]. This selectivity profile is crucial for developing isoform-specific probes and therapeutics.

Cathepsin Inhibitor Selectivity Profile Lead Optimization

Optimal Use Cases for tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate Based on Verified Differentiation Data


Synthesis of Selective Cathepsin S Inhibitors for Autoimmune Disease Research

Given its quantified 24-fold selectivity for cathepsin S over cathepsin L (IC50 = 260 nM vs. 6,310 nM) [1], this compound is optimally deployed as a key chiral building block in the synthesis of selective cathepsin S inhibitors. Researchers targeting cathepsin S for therapeutic intervention in autoimmune disorders (e.g., rheumatoid arthritis, multiple sclerosis) should prioritize this thioamide building block over less selective alternatives to ensure that downstream biological activity is not confounded by off-target cathepsin L inhibition. The compound's (S)-enantiomeric purity is essential for achieving the desired stereospecific interactions with the cathepsin S active site .

Peptidomimetic Probe Design Requiring Enhanced Proteolytic Stability

The thioamide bond (C=S) confers increased resistance to proteolytic degradation compared to the parent amide (C=O) [1]. For designing cell-permeable, metabolically stable peptidomimetic probes, tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate serves as an ideal starting material. The sulfur substitution not only improves stability but can also enhance potency, as demonstrated by a 4.4-fold improvement in IC50 (from 128 µM to 29 µM) in related dipeptide systems . This makes it a superior choice for developing probes intended for long-term cellular assays or in vivo imaging studies where metabolic stability is paramount.

Solid-Phase Peptide Synthesis (SPPS) of Modified Peptide Backbones

The crystalline nature and defined melting point (104-105 °C) of tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate indicate robust solid-state stability, making it suitable for automated solid-phase peptide synthesis workflows [1]. The compound can be readily incorporated into growing peptide chains using standard coupling chemistry (e.g., HBTU/DIPEA) to introduce a thioamide bond at specific positions. This application is critical for generating focused libraries of thioamide-containing peptides to explore backbone modification effects on target binding and selectivity. The compound's stability under SPPS conditions (e.g., TFA cleavage) is an advantage over more labile aldehyde analogs.

Cysteine Protease Inhibitor Library Synthesis for Cathepsin Isoform Profiling

The differential cathepsin inhibition profile of tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate (CatS IC50 = 260 nM, CatL IC50 = 6,310 nM) compared to N-Boc-L-phenylalaninal (CatK IC50 = 110 nM) highlights its utility in constructing focused chemical libraries for cysteine protease inhibitor profiling [1]. By incorporating this thiocarbamoyl building block as a core scaffold, medicinal chemists can systematically explore structure-activity relationships (SAR) around the phenyl ring and thiocarbamoyl group to fine-tune isoform selectivity. This targeted approach is more efficient than using non-selective starting materials that require extensive downstream optimization to achieve the desired selectivity fingerprint.

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